N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-butoxybenzamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-butoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and fluorescence studies .
Preparation Methods
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-butoxybenzamide typically involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative under specific reaction conditions. The process may include the following steps:
Formation of Benzoxazole Core: The initial step involves the cyclization of 2-aminophenol with a carboxylic acid derivative to form the benzoxazole core.
Substitution Reactions: Subsequent substitution reactions introduce the methoxy and butoxy groups at the appropriate positions on the benzoxazole ring.
Amidation: The final step involves the amidation reaction to attach the benzamide moiety to the benzoxazole core.
Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-butoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-butoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Fluorescence Studies: Due to its benzoxazole core, the compound exhibits fluorescence properties, making it useful in fluorescence-based sensing and imaging applications.
Materials Science: The compound is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-butoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in the growth and proliferation of pathogens and cancer cells.
Interacting with DNA: The compound may bind to DNA, interfering with its replication and transcription processes, leading to cell death.
Fluorescence Mechanism: In fluorescence applications, the compound undergoes excited state intramolecular proton transfer, resulting in dual emission characteristics.
Comparison with Similar Compounds
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-butoxybenzamide can be compared with other benzoxazole derivatives such as:
2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino)phenol: This compound also exhibits fluorescence properties and is used in similar applications.
Benzoxazole Analogues: Other benzoxazole analogues have been studied for their antimicrobial and anticancer activities, showing varying degrees of efficacy.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological and fluorescence properties.
Properties
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-3-4-14-30-19-9-7-8-17(15-19)24(28)26-21-16-18(12-13-22(21)29-2)25-27-20-10-5-6-11-23(20)31-25/h5-13,15-16H,3-4,14H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAWLLROIWWEQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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